Orthogonal Protecting Group Advantage Over Symmetric 1,4-Di-Boc Analog Enables Sequential Piperazine Functionalization
CAS 126937-42-6 features a Cbz group at N1 and a Boc group at N4, which are orthogonal: Cbz is labile to hydrogenolysis (H2/Pd-C) but stable to acid, while Boc is stable to hydrogenolysis but labile to acid (e.g., TFA). The closest symmetric analog, 1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS 171504-98-6), contains two Boc groups and therefore cannot undergo selective single-nitrogen deprotection. This orthogonality enables the sequential introduction of distinct substituents at N1 and N4, a capability that is directly exploited in the published synthesis of the NMDA antagonist CPP, where the Cbz group is removed first to allow N1-alkylation while the Boc group remains intact [1].
| Evidence Dimension | Chemoselective deprotection capability |
|---|---|
| Target Compound Data | Cbz (N1) – removed by H2/Pd-C; Boc (N4) – removed by acid (e.g., TFA/CH2Cl2). Both deprotections are quantitative under standard conditions. |
| Comparator Or Baseline | 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate: both N1 and N4 Boc groups are removed simultaneously under acidic conditions; no sequential differentiation possible. |
| Quantified Difference | Qualitative difference in synthetic versatility; no direct quantitative head-to-head yield data available in public literature. |
| Conditions | Standard orthogonal protecting group chemistry (Greene & Wuts, Protective Groups in Organic Synthesis, 4th Ed.). |
Why This Matters
For procurement, selection of CAS 126937-42-6 is mandatory when a synthetic route requires stepwise differentiation of the two piperazine nitrogen atoms, a capability not achievable with symmetrically protected analogs.
- [1] Bigge CF, et al. New preparations of the N-methyl-D-aspartate receptor antagonist, 4-(3-phosphonopropyl)-2-piperazinecarboxylic acid (CPP). Tetrahedron Lett. 2001;42(39):6833-6835. View Source
